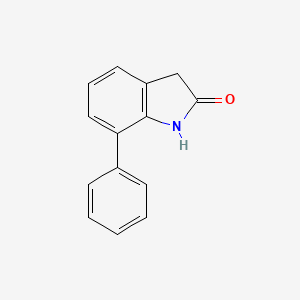

7-phenyl-2,3-dihydro-1H-indol-2-one

Overview

Description

7-Phenyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and pyrrole ring system, with a phenyl group attached at the 7th position. It is known for its potential biological activities and applications in scientific research .

Mechanism of Action

Target of Action

The primary target of 7-phenyl-2,3-dihydro-1H-indol-2-one is the receptor-interacting protein kinase 1 (RIPK1). This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in regulating cell death and inflammation, making it a significant target for therapeutic intervention .

Mode of Action

this compound interacts with RIPK1, inhibiting its activity. This interaction results in the prevention of necroptosis, a form of programmed cell death . The compound’s ability to inhibit RIPK1 and prevent necroptosis suggests a potential therapeutic role in diseases where necroptosis is implicated .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis pathway. Necroptosis is a form of cell death that is regulated by RIPK1. By inhibiting RIPK1, this compound can protect cells from necroptosis . This has downstream effects on cellular health and survival, particularly in the context of diseases where necroptosis is a contributing factor .

Result of Action

The primary result of this compound’s action is the protection of cells from necroptosis . This compound can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions where necroptosis is a factor.

Biochemical Analysis

Cellular Effects

Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 7-Phenyl-2,3-dihydro-1H-indol-2-one, could influence various cellular processes.

Molecular Mechanism

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound interacts with multiple biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

7-Phenyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and studying biological pathways.

Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

Uniqueness: 7-Phenyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern and potential biological activities. Its phenyl group at the 7th position distinguishes it from other indole derivatives, contributing to its distinct chemical and biological properties .

Biological Activity

Overview

7-Phenyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family, notable for its diverse biological activities. This compound features a fused benzene and pyrrole ring system with a phenyl group at the 7th position, which contributes to its unique chemical properties. Research indicates that it exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antioxidant activities.

Target of Action : The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1). This compound has demonstrated potent inhibition of RIPK1 with a binding affinity (KD) of 0.004 μM and an IC50 value of 0.011 μM, indicating strong potential for therapeutic applications in conditions involving necroptosis, a regulated form of cell death.

Mode of Action : By inhibiting RIPK1, the compound prevents necroptosis, thereby protecting cells from this form of programmed cell death. This mechanism is crucial in various pathological conditions where excessive cell death contributes to disease progression.

Biological Activities

This compound has been linked to several biological activities:

- Anticancer Activity : Studies have shown that derivatives of indole compounds can exhibit significant anticancer properties. For instance, related compounds have demonstrated submicromolar activity against various tumor cell lines, including melanoma and glioma cells .

- Antioxidant Properties : This compound has been reported to scavenge free radicals effectively, suggesting its potential in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer effects of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range across various cancer types, including breast and lung cancer cells. Notably:

| Cell Line | IC50 (μM) |

|---|---|

| U87MG (Glioma) | 0.077 |

| HeLa (Cervical) | 0.029 |

| MCF-7 (Breast) | 0.035 |

| A549 (Lung) | 0.25 |

These findings suggest that the compound's mechanism may involve apoptosis induction through the modulation of key signaling pathways .

Antioxidant Activity

The antioxidant capacity was assessed using various assays measuring free radical scavenging activity. The compound displayed a significant ability to neutralize reactive oxygen species (ROS), which is critical for preventing cellular damage associated with oxidative stress.

Properties

IUPAC Name |

7-phenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-13-9-11-7-4-8-12(14(11)15-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNTXCXASWDHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535732 | |

| Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-48-9 | |

| Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.